(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound that belongs to the class of organic compounds known as indanols. Indanols are characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 1st position of the indane structure makes this compound unique. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 6-fluoroindanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to yield the desired indanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the starting material, 6-fluoroindanone, is continuously fed into a reactor containing the reducing agent. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoroindanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 6-fluoroindane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 6-fluoroindanone.
Reduction: 6-fluoroindane.
Substitution: Various substituted indanols depending on the nucleophile used.
Scientific Research Applications
(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
6-fluoroindanone: Lacks the hydroxyl group present in (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol.
6-fluoroindane: Lacks both the hydroxyl group and the ketone functionality.
2,3-dihydro-1H-inden-1-ol: Lacks the fluorine atom.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, while the hydroxyl group can increase its solubility and reactivity.
Properties
CAS No. |
1270289-69-4 |
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Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m0/s1 |
InChI Key |
CLUAHEPQMQFYFJ-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=C(C=C2)F |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
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